Diquafosol Impurity 11 is classified under pharmaceutical impurities, specifically related to the synthesis and formulation processes of Diquafosol Sodium. It is important to monitor impurities like Diquafosol Impurity 11 to maintain product safety and efficacy standards in pharmaceutical development .
The synthesis of Diquafosol Sodium, and consequently its impurities, typically involves several chemical processes. A practical approach for synthesizing Diquafosol includes:
The optimization of these processes is critical to minimize the formation of impurities during production.
Diquafosol Sodium has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological receptors. The specific structure of Diquafosol Impurity 11 may vary slightly from the parent compound, impacting its pharmacological properties. The molecular formula for Diquafosol Sodium is with a molecular weight of approximately 453.36 g/mol .
Diquafosol Impurity 11 can participate in various chemical reactions typical of phosphonate compounds. These include:
Understanding these reactions is essential for predicting the behavior of Diquafosol Impurity 11 in both synthetic processes and biological applications.
Diquafosol acts primarily through its agonistic activity on the P2Y2 receptor, which is involved in signaling pathways that regulate fluid secretion in epithelial tissues. The mechanism includes:
Research indicates that effective concentrations can significantly improve corneal barrier function and tear fluid dynamics .
Diquafosol Impurity 11 exhibits several notable physical and chemical properties:
Diquafosol Sodium, along with its impurities like Diquafosol Impurity 11, has significant applications in ophthalmology:
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4